1-[8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]tetrahydro-4(1H)-pyridinone
Description
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Properties
IUPAC Name |
1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O/c16-8-1-2-10-11(7-8)24-13(21-22-14(24)15(17,18)19)12(20-10)23-5-3-9(25)4-6-23/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFVOPWNJVHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoloquinoxalines exhibit promising antimicrobial activity. For instance, a study evaluated the biological activity of various triazoloquinoxaline compounds against different bacterial species and fungal strains. The results indicated significant effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting the potential of these compounds in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Triazoloquinoxaline Derivatives
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | P. aeruginosa | High |
| Compound C | K. pneumoniae | Moderate |
| Compound D | C. albicans | High |
Anti-inflammatory Properties
Another area of research focuses on the anti-inflammatory effects of triazoloquinoxaline derivatives. A series of compounds were synthesized and tested using RAW264.7 cells, revealing that specific derivatives exhibited significant anti-inflammatory effects in both in vitro and in vivo models . The structural characteristics contributing to their efficacy were analyzed, emphasizing the importance of functional groups in enhancing pharmacological activity.
Table 2: Anti-inflammatory Activity of Synthesized Derivatives
| Compound | Model Used | Efficacy Level |
|---|---|---|
| Compound E | Xylene-induced ear edema | High |
| Compound F | RAW264.7 cell line | Moderate |
Synthetic Utility
The synthesis of triazoloquinoxaline derivatives has been facilitated by eco-compatible catalytic methods, which allow for straightforward modifications to the core structure while maintaining high yields . This approach not only enhances the efficiency of drug discovery but also aligns with sustainable chemistry practices.
Case Study: Synthesis and Derivatization
A recent study reported a refreshed synthesis process for creating various triazoloquinoxaline derivatives. This involved using eco-friendly catalysts and optimizing reaction conditions to introduce diverse functional groups effectively. The resulting compounds were subjected to preliminary biological evaluations, showcasing their potential as lead candidates for further development in drug discovery .
Q & A
Q. Purity Optimization :
- Recrystallization : Use methanol or chloroform for crystallization, as demonstrated in structurally similar triazolo-pyrimidine systems (m.p. 573 K observed in analogous compounds) .
- Chromatography : Employ gradient elution with ethyl acetate/hexane mixtures to isolate intermediates.
What analytical methods are most effective for characterizing this compound’s structural integrity?
Basic Research Focus
A combination of spectroscopic and chromatographic techniques is critical:
How can computational modeling predict reactivity and interaction mechanisms?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT) are used to:
Electrostatic potential mapping : Identify nucleophilic/electrophilic sites on the triazoloquinoxaline core .
Reactivity descriptors : Calculate Fukui indices to predict sites for electrophilic attack (e.g., Cl substitution).
Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMSO) using COSMO-RS models .
Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates for halogen displacement) .
How should researchers design experiments to evaluate environmental stability and degradation pathways?
Advanced Research Focus
Adopt a tiered approach inspired by environmental fate studies :
Abiotic degradation :
- Hydrolysis : Expose the compound to pH 3–9 buffers at 25–50°C; monitor via LC-MS for byproducts.
- Photolysis : Use UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices.
Biotic degradation :
- Microbial assays : Incubate with soil/sludge microbiomes; track metabolite formation.
Data analysis : Apply QSAR models to predict bioaccumulation and persistence.
How can contradictions in spectral data during characterization be resolved?
Advanced Research Focus
Common contradictions and solutions:
- NMR signal splitting : Dynamic rotational isomerism in the tetrahydro-pyridinone ring may cause unexpected splitting. Use variable-temperature NMR to confirm .
- HRMS adducts : Sodium/potassium adducts ([M+Na]+) can skew mass data. Use ion suppression techniques (e.g., formic acid modifiers) .
- IR band overlaps : Differentiate C-F (1100 cm⁻¹) and C-Cl (750 cm⁻¹) stretches via isotopic labeling or deuterated solvents .
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in fume hoods due to potential respiratory irritants (observe GHS Class 8 precautions) .
- Storage : Refrigerate at 2–8°C in amber glass vials to prevent photodegradation .
What strategies optimize crystallization for X-ray diffraction studies?
Q. Advanced Research Focus
- Solvent selection : Methanol or chloroform recrystallization yields monoclinic crystals (space group P21/c observed in triazolo-pyrimidine analogs) .
- Temperature gradient : Slow cooling from 60°C to 4°C enhances crystal lattice integrity.
- Seeding : Introduce microcrystals from analogous compounds (e.g., triazolo[4,3-a]pyrazin-7-yl derivatives) .
How does the trifluoromethyl group influence the compound’s electronic properties?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
